molecular formula C17H16N4O2 B15103267 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B15103267
M. Wt: 308.33 g/mol
InChI Key: SDLONFKGAJDEDI-UHFFFAOYSA-N
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Description

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic indole derivative with a molecular formula of C₁₇H₁₆N₄O₂ and a molecular weight of 308.34 g/mol. The compound features an indole core substituted with an acetylamino group at position 4 and an acetamide linker connected to a pyridin-2-yl moiety. This structure combines the pharmacophoric features of indole (known for interactions with serotonin receptors and enzyme inhibition) and pyridine (a heteroaromatic ring that enhances solubility and binding affinity). Its CAS registry number is 1574471-54-7, and it is primarily investigated for applications in medicinal chemistry, particularly in targeting diseases such as cancer, inflammation, and microbial infections .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H16N4O2/c1-12(22)19-14-5-4-6-15-13(14)8-10-21(15)11-17(23)20-16-7-2-3-9-18-16/h2-10H,11H2,1H3,(H,19,22)(H,18,20,23)

InChI Key

SDLONFKGAJDEDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide are influenced by structural variations in three key regions: (1) the substituent on the indole ring, (2) the acetamide linker, and (3) the terminal aromatic/heteroaromatic group. Below is a detailed comparison with structurally related compounds:

Modifications to the Terminal Aromatic Group

Compound Name Molecular Formula Terminal Group Key Properties/Bioactivity Reference
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide C₁₇H₁₈N₂O₃ 2,5-Dimethoxyphenyl Enhanced solubility due to methoxy groups; potential anti-inflammatory activity
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(phenoxyphenyl)acetamide C₁₈H₁₇N₃O₃ Phenoxyphenyl Improved metabolic stability; tested for antimicrobial applications
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide C₂₂H₁₉N₅O₂ Quinolin-5-yl Increased anticancer activity via topoisomerase inhibition

Key Insight: Replacing the pyridin-2-yl group with bulkier or electron-rich aromatic systems (e.g., quinoline or phenoxyphenyl) enhances target specificity and modulates solubility. For instance, the quinoline derivative exhibits a 3-fold increase in cytotoxicity against breast cancer cells compared to the pyridine variant .

Variations in the Indole Substituent

Compound Name Molecular Formula Indole Substituent Key Properties/Bioactivity Reference
2-[4-(Methoxycarbonyl)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide C₁₈H₁₆N₄O₃ Methoxycarbonyl Higher lipophilicity; improved blood-brain barrier penetration
2-[1H-Indol-1-yl]-N-(pyridin-2-yl)acetamide C₁₅H₁₃N₃O Unsubstituted indole Reduced bioactivity due to lack of acetylamino group
2-[4-(Benzoyl)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide C₂₂H₁₈N₄O₂ Benzoyl Potent COX-2 inhibition (IC₅₀ = 0.8 μM)

Key Insight: The acetylamino group at position 4 of the indole ring is critical for hydrogen bonding with biological targets. Its removal or substitution (e.g., with benzoyl) shifts activity toward anti-inflammatory pathways .

Core Structural Analogues with Heterocyclic Variations

Compound Name Molecular Formula Core Structure Key Properties/Bioactivity Reference
2-(1H-Indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide C₂₃H₁₈N₄OS Thiazolo[5,4-b]pyridine Anticancer activity via kinase inhibition
N-(1-Methyl-1H-pyrazol-4-yl)-2-[4-(acetylamino)-1H-indol-1-yl]acetamide C₁₆H₁₆N₆O₂ Pyrazole Antimicrobial activity (MIC = 4 μg/mL against S. aureus)
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide C₁₉H₁₇N₅O₂ Bis-indole Dual serotonin receptor modulation; potential antidepressant

Key Insight : Incorporating additional heterocycles (e.g., thiazolo-pyridine or pyrazole) introduces new binding modes. The thiazolo-pyridine derivative shows 90% inhibition of EGFR kinase at 10 μM , while the bis-indole variant exhibits dual receptor activity .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The pyridin-2-yl group provides moderate aqueous solubility (0.12 mg/mL at pH 7.4), outperforming phenyl analogues but lagging behind dimethoxyphenyl derivatives .
  • Stability : The compound is stable under physiological conditions (t₁/₂ > 24 h in plasma) but susceptible to CYP3A4-mediated metabolism .

Structure-Activity Relationship (SAR) Trends

  • Pyridine vs. Quinoline: Quinoline derivatives show superior anticancer activity but higher toxicity (CC₅₀ = 25 μM vs. 45 μM for pyridine) .
  • Acetylamino Group: Essential for binding to ATP pockets in kinases; removal reduces potency by >10-fold .

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic compound belonging to the indole derivatives class, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16N4O2
  • Molecular Weight : 308.33 g/mol
  • IUPAC Name : 2-(4-acetamidoindol-1-yl)-N-pyridin-2-ylacetamide

The biological activity of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound may modulate various signaling pathways involved in:

  • Cell Proliferation : Influencing cell growth and division.
  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Inflammation : Reducing inflammatory responses.

These interactions suggest a multifaceted mechanism that could be leveraged for therapeutic purposes.

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Antiviral Activity

Research indicates that indole derivatives can demonstrate antiviral properties. Specific studies have shown that compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide possess the ability to inhibit viral replication in vitro. For example, indole derivatives have been noted for their efficacy against various viruses, including HIV and HCV .

Anticancer Properties

Indole derivatives are widely studied for their anticancer potential. The compound's structural characteristics allow it to interact with tubulin and microtubules, potentially disrupting cancer cell division and proliferation. In vitro studies have suggested that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, thus contributing to reduced inflammation in various models.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide:

StudyFindings
Study 1 Demonstrated antiviral activity against HIV with IC50 values in the low micromolar range for similar indole derivatives .
Study 2 Reported significant cytotoxic effects on cancer cell lines with an IC50 value of approximately 5 μM for related compounds .
Study 3 Showed anti-inflammatory effects by reducing TNF-alpha levels in animal models.

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